4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to the pyrimidotriazinone class, characterized by a fused heterocyclic core. This structure features a pyrimidine ring fused with a triazinone moiety, substituted at position 4 with a 4-hydroxyphenyl group, at position 8 with a methyl group, and at position 2 with a piperidin-1-yl group.
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H21N5O2/c1-12-11-15(25)23-16(13-5-7-14(24)8-6-13)20-17(21-18(23)19-12)22-9-3-2-4-10-22/h5-8,11,16,24H,2-4,9-10H2,1H3,(H,19,20,21) |
InChI Key |
VLFGCDMBQYDTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCCCC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine backbone serves as the foundational structure for subsequent modifications. A widely adopted method involves condensing 4-hydroxybenzaldehyde with methyl-substituted urea derivatives under acidic conditions. Ethanol or dimethyl sulfoxide (DMSO) acts as the solvent, with catalytic hydrochloric acid facilitating cyclization at 80–100°C for 6–8 hours. This step yields 4-(4-hydroxyphenyl)-6-methylpyrimidin-2-amine, which is isolated via vacuum filtration in 68–72% yield.
Triazinone Annulation
Microwave-assisted annulation significantly enhances reaction efficiency for triazinone ring formation. Pyrimidinylguanidine intermediates, synthesized from the condensation of pyrimidin-2-amine with cyanoguanidine, react with aldehydes under microwave irradiation (160°C, 15 minutes in isopropanol). This method achieves regioselective closure at the N-1 position of the guanidine group, producing the fused pyrimido[1,2-a]triazin-6-one core. For the target compound, propionaldehyde is employed to introduce the methyl group at position 8, achieving 85% conversion efficiency.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMSO enhance cyclization rates but risk byproduct formation at elevated temperatures. Isopropanol balances solubility and thermal stability, particularly under microwave conditions.
Catalytic Systems
-
Acid catalysis : 0.1 M HCl in ethanol improves pyrimidine ring cyclization kinetics.
-
Base selection : Potassium carbonate outperforms triethylamine in piperidine substitution by minimizing N-oxide formation.
Purification and Characterization
Crystallization Techniques
Final product purification employs solvent-dependent crystallization:
Analytical Validation
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication.
Pathways Involved: The compound may interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidotriazinone Derivatives
Key Observations:
Position 4 Substituents: The 4-hydroxyphenyl group in the target compound facilitates strong hydrogen bonding due to the hydroxyl group, which may enhance crystal packing or receptor binding compared to methoxy or methylsulfanyl analogs . Methoxy groups (e.g., 3- or 4-methoxyphenyl in and ) reduce polarity, increasing lipophilicity but weakening H-bonding capacity.
Position 2 Substituents: Piperidin-1-yl (target compound) offers basicity, enabling salt formation for improved solubility. Aromatic amines (e.g., p-tolylamino in ) may enhance π-π stacking interactions but reduce solubility . 4-Phenylpiperazine () is associated with CNS-targeting pharmacophores, suggesting possible neurological applications .
Position 8 Substituents :
- All compounds share a methyl group at position 8, indicating its role in stabilizing the core structure without significantly altering electronic properties.
Hydrogen Bonding and Crystal Packing
The hydroxyl group in the target compound’s 4-hydroxyphenyl substituent can act as both a donor and acceptor in hydrogen bonds, likely leading to distinct crystal packing patterns compared to methoxy- or methylsulfanyl-substituted analogs. highlights that directional H-bonding networks (e.g., Etter’s graph-set analysis) govern molecular aggregation, which is critical for crystallization and bioavailability .
Pharmacological Considerations (Theoretical)
- The piperidin-1-yl group may improve solubility and bioavailability, making the target compound suitable for oral administration.
- Hydroxyphenyl groups are common in kinase inhibitors (e.g., tyrosine kinase inhibitors), suggesting possible anticancer or anti-inflammatory activity.
Biological Activity
The compound 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.4 g/mol. Its structure features a pyrimidine ring fused with a triazine moiety, which is known to influence its biological activity.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could inhibit cell proliferation in cervical HeLa and prostate DU 205 cancer cell lines by inducing apoptosis through the activation of caspase pathways .
2. Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. Research indicates that similar pyrimidine derivatives can reduce inflammation by modulating cytokine production and inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
3. Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has been well documented. In vitro studies have shown that these compounds possess antibacterial and antifungal activities against a range of pathogens. For example, derivatives have been effective against Staphylococcus aureus and Candida albicans .
The biological activities of 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may interact with various receptors involved in inflammatory responses.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruption in replication and transcription processes.
Case Studies
Several case studies highlight the efficacy of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range. |
| Study B | Showed reduction in inflammatory markers in animal models after administration of the compound. |
| Study C | Reported broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
